4-Nitrobencenosulfonamida

Descripción general

Descripción

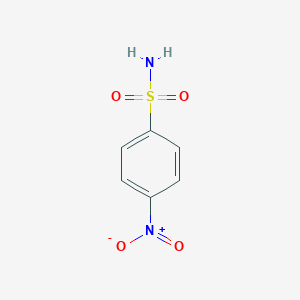

La 4-Nitrobencenosulfonamida es un compuesto orgánico con la fórmula molecular C6H6N2O4S. Se caracteriza por un grupo nitro (-NO2) unido a un anillo de benceno, que está conectado a un grupo sulfonamida (-SO2NH2). Este compuesto es conocido por sus aplicaciones en diversos campos científicos, como la química, la biología y la medicina .

Aplicaciones Científicas De Investigación

La 4-Nitrobencenosulfonamida tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos y como reactivo en reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Las investigaciones han demostrado que los derivados de la this compound pueden inhibir enzimas como la anhidrasa carbónica, lo que los convierte en posibles candidatos para el desarrollo de fármacos.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales .

Mecanismo De Acción

El mecanismo de acción de la 4-Nitrobencenosulfonamida y sus derivados a menudo implica la inhibición de enzimas específicas. Por ejemplo, algunos derivados inhiben la anhidrasa carbónica al unirse al sitio activo de la enzima, evitando así su función normal. Esta inhibición puede conducir a diversos efectos terapéuticos, incluida la reducción de la presión intraocular en pacientes con glaucoma .

Análisis Bioquímico

Biochemical Properties

4-Nitrobenzenesulfonamide is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to serve as a nitrene source during copper(I)-catalyzed asymmetric alkene aziridination . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

The effects of 4-Nitrobenzenesulfonamide on cells are diverse and complex. It has been reported to have antimicrobial activity, demonstrating high toxicity towards methicillin-resistant Staphylococcus aureus (MRSA) and certain gram-negative bacteria . It also influences cell function by impacting various cellular processes .

Molecular Mechanism

At the molecular level, 4-Nitrobenzenesulfonamide exerts its effects through various mechanisms. It is known to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific context and the other molecules involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrobenzenesulfonamide can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Nitrobenzenesulfonamide can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

4-Nitrobenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

4-Nitrobenzenesulfonamide is transported and distributed within cells and tissues in a manner that is dependent on the specific context and the other molecules involved .

Subcellular Localization

The subcellular localization of 4-Nitrobenzenesulfonamide and its effects on activity or function are dependent on the specific context and the other molecules involved .

Métodos De Preparación

La síntesis de la 4-Nitrobencenosulfonamida generalmente implica la nitración de la bencenosulfonamida. Un método común incluye la reacción de la bencenosulfonamida con un agente nitrante como el ácido nítrico (HNO3) en presencia de ácido sulfúrico (H2SO4) como catalizador. La reacción se lleva a cabo bajo condiciones de temperatura controladas para asegurar la nitración selectiva en la posición para del anillo de benceno .

Los métodos de producción industrial pueden implicar rutas sintéticas similares pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para mantener condiciones de reacción consistentes y altos rendimientos .

Análisis De Reacciones Químicas

La 4-Nitrobencenosulfonamida sufre diversas reacciones químicas, entre ellas:

Reducción: El grupo nitro se puede reducir a un grupo amino (-NH2) utilizando agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador como paladio sobre carbono (Pd/C).

Sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleofílica, donde el nitrógeno de la sulfonamida puede ser reemplazado por otros nucleófilos.

Oxidación: Aunque menos común, el compuesto puede sufrir reacciones de oxidación en condiciones específicas

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, paladio sobre carbono y diversos nucleófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La 4-Nitrobencenosulfonamida se puede comparar con otros compuestos sulfonamida como la sulfanilamida y la sulfametoxazol. Si bien todos estos compuestos comparten el grupo sulfonamida, la this compound es única debido a la presencia del grupo nitro, que confiere propiedades químicas y biológicas distintas. Esto lo hace particularmente útil en aplicaciones específicas donde otras sulfonamidas pueden no ser tan efectivas .

Compuestos similares incluyen:

- Sulfanilamida

- Sulfametoxazol

- 4-Aminobenzenosulfonamida

En conclusión, la this compound es un compuesto versátil con aplicaciones significativas en diversos campos científicos. Su estructura química única le permite participar en una gama de reacciones y la convierte en una herramienta valiosa en la investigación y la industria.

Actividad Biológica

4-Nitrobenzenesulfonamide (CAS No. 6325-93-5) is a compound of interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anti-inflammatory, anticancer, and antiplasmodial effects. This article reviews the biological activity of 4-nitrobenzenesulfonamide, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

4-Nitrobenzenesulfonamide is characterized by the following molecular structure:

- Molecular Formula : C₆H₆N₂O₄S

- Molecular Weight : 190.19 g/mol

- Functional Groups : Nitro group (-NO₂) and sulfonamide group (-SO₂NH₂)

Antibacterial Activity

Research has shown that 4-nitrobenzenesulfonamide exhibits significant antibacterial properties. It targets bacterial enzymes involved in folate synthesis, which is crucial for bacterial growth. The compound has been evaluated against various strains of bacteria, demonstrating effective inhibition.

Anticancer Activity

In a study focusing on triple-negative breast cancer (TNBC), a derivative of 4-nitrobenzenesulfonamide was identified as a potent ERRα inverse agonist. This compound inhibited the transcription of ERRα-regulated genes, leading to reduced migration and invasion of MDA-MB-231 cells. The in vivo studies indicated a tumor growth inhibition rate of approximately 23.58% in xenograft models, showcasing its potential as an anticancer agent .

Anti-Plasmodial Effects

Recent studies have highlighted the antiplasmodial activity of 4-nitrobenzenesulfonamide chalcones. These compounds demonstrated potent activity against Plasmodium falciparum with IC₅₀ values ranging from 5.4 to 22.0 µg/mL. Notably, two specific compounds showed greater susceptibility towards mature-stage trophozoites compared to ring-stage parasites .

Case Studies and Research Findings

- Cardiovascular Effects : A study using isolated rat heart models indicated that certain sulfonamide derivatives, including those related to 4-nitrobenzenesulfonamide, can influence perfusion pressure and coronary resistance. These findings suggest potential cardiovascular applications through modulation of calcium channels .

- Inhibition of Lipoxygenases : Compounds based on the 4-nitrobenzenesulfonamide scaffold have shown promising results in inhibiting lipoxygenases (12-LOX), which are implicated in various diseases such as skin diseases and cancer. The optimized compounds displayed nanomolar potency and favorable ADME properties .

- In Vitro Cytotoxicity : In vitro assays revealed that the active derivatives did not exhibit significant cytotoxic effects on human-derived cells or red blood cells, indicating a favorable safety profile for further development .

Data Tables

Propiedades

IUPAC Name |

4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKKYJLAUWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064236 | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6325-93-5 | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6325-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006325935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUF52O8Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.